molecular formula C9H11N3OS B182712 3-Methoxybenzaldehyde thiosemicarbazone CAS No. 51146-74-8

3-Methoxybenzaldehyde thiosemicarbazone

Cat. No.: B182712
CAS No.: 51146-74-8
M. Wt: 209.27 g/mol
InChI Key: FRKKQKDSWAUADS-IZZDOVSWSA-N
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Description

3-Methoxybenzaldehyde thiosemicarbazone is an organic N,S-donor ligand belonging to the thiosemicarbazone class of compounds. It is synthesized from the acid-catalyzed condensation of 3-methoxybenzaldehyde and thiosemicarbazide in methanol . This compound is of significant interest in multidisciplinary research due to its flexible donor properties and diverse biological activities. The primary research value of this compound lies in its role as a chelating agent for transition metal ions, forming coordination complexes with metals such as Cu(II), Fe(III), and Zn(II) . These complexes are extensively investigated for their pronounced antiproliferative effects and are considered promising alternatives to traditional platinum-based chemotherapeutics, with the potential for lower toxicity and novel mechanisms of action . The compound's biological profile extends beyond oncology; thiosemicarbazones, in general, are evaluated for their broad-spectrum antimicrobial, antiviral, and antitubercular properties, making them a versatile scaffold in medicinal chemistry and drug discovery . From a structural perspective, the molecule is characterized by a slightly twisted conformation, with the benzylidene ring and the thiosemicarbazone fragment forming a dihedral angle of approximately 14.1°. The solid-state structure is stabilized by an intramolecular N—H···N hydrogen bond and a robust three-dimensional network of intermolecular N—H···S hydrogen bonds . This compound is provided strictly for research applications in fields including chemical biology, inorganic chemistry, and pharmaceutical sciences. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKQKDSWAUADS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418766
Record name [(E)-(3-methoxyphenyl)methylideneamino]thiourea
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Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-74-8
Record name NSC69594
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(E)-(3-methoxyphenyl)methylideneamino]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations of 3 Methoxybenzaldehyde Thiosemicarbazone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules. DFT calculations have been employed to explore the molecular structures of 3-Methoxybenzaldehyde (B106831) Thiosemicarbazone and related Schiff bases. researchgate.net These studies typically involve geometry optimization to find the most stable conformation of the molecule. icm.edu.pl

Theoretical calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to determine various quantum chemical parameters. science.govlew.ro These parameters help in understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govresearchgate.net For instance, DFT can be used to analyze vibrational spectra (FT-IR, FT-Raman), which helps in assigning the observed experimental bands to specific molecular vibrations. science.gov The calculated structural parameters, such as bond lengths and angles, can be compared with experimental data from X-ray diffraction to validate the computational model. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.gov

For thiosemicarbazone derivatives, FMO analysis helps to understand intramolecular charge transfer processes, which are crucial for their biological and optical properties. nih.govacs.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Properties of Salicylaldehyde-Based Thiosemicarbazones

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
FHCT2 - - 4.505
HBCT6 - - 4.499
BHCT1 - - 4.497
HMCT5 - - 4.497
CHCT3 - - 4.386
AHCT4 - - 4.241

Data derived from a computational study on related salicylaldehyde-based thiosemicarbazones, illustrating typical energy gap values. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg). nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other species. wolfram.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

For molecules like 3-Methoxybenzaldehyde Thiosemicarbazone, MEP analysis can identify the reactive sites for hydrogen bonding and other non-covalent interactions. researchgate.net Studies on related structures, such as 3-methoxy flavones, have shown that negative MEP values in specific regions can be correlated with biological activity. manipal.edu The MEP map provides valuable insights into the molecule's shape, size, and electrostatic properties, which are crucial for understanding its role in ligand-receptor binding and other molecular recognition processes. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govsemanticscholar.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound (3-MBTSc), molecular docking studies have been performed to evaluate its binding affinity and interaction mode with various cancer-related protein targets. aalto.fi In one study, 3-MBTSc was docked against four target proteins: PARP, VEGFR-1, TGF-β1, and BRAFV600E. aalto.fi The results indicated that 3-MBTSc potentially binds to TGF-β1 with a significant binding energy of -32.13 Kcal/mol. aalto.fi These simulations help to identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. semanticscholar.org

Table 2: Molecular Docking Results for 3-MBTSc with Cancer-Related Proteins

Target Protein Binding Energy (Kcal/mol)
TGF-β1 -32.13

This table highlights the potential of 3-MBTSc to interact with specific biological targets, as predicted by computational docking. aalto.fi

In Silico Prediction of Biological Properties and Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness analysis are computational methods used to assess the pharmacokinetic and pharmacodynamic properties of a potential drug candidate early in the discovery process. nih.gov These predictions help to filter out compounds that are unlikely to be successful drugs due to poor bioavailability or toxicity. nih.gov

Studies on this compound (3-MBTSc) have shown that it possesses desirable ADMET and drug-likeness properties. aalto.fi Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools are used to predict properties such as aqueous solubility (logS) and topological polar surface area (TPSA), which are important for absorption and permeability. nih.gov These in silico assessments have indicated that 3-MBTSc has the potential to be a viable drug candidate for further investigation. nih.govaalto.fi

Table 3: Predicted Drug-Likeness Properties for 3-MBTSc

Property Predicted Value/Status
Lipinski's Rule of Five Compliant
ADMET Profile Favorable

This table summarizes the positive in silico predictions for 3-MBTSc as a potential drug molecule. nih.govaalto.fi

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have significant applications in technologies like optical communication and data processing. lew.ro Thiosemicarbazone derivatives have been investigated for their NLO properties due to their potential for intramolecular charge transfer (ICT), a key feature for second-order NLO activity. nih.govnih.gov

Theoretical calculations, typically using DFT methods, are employed to determine the NLO properties of molecules, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high value of first hyperpolarizability is a primary indicator of a molecule's potential as an NLO material. nih.gov Computational studies on related salicylaldehyde and benzaldehyde (B42025) thiosemicarbazones have shown that these compounds can possess significantly higher hyperpolarizability values compared to standard NLO materials like urea. science.govnih.gov These theoretical assessments are crucial for designing and identifying new organic molecules with enhanced NLO properties. lew.ro

Thermodynamical Stability Studies

Computational chemistry provides a powerful lens through which the thermodynamical stability of a molecule can be assessed. These theoretical investigations offer insights into the intrinsic properties of a compound, such as its heat of formation, thermal energy, entropy, and Gibbs free energy, which are crucial for understanding its behavior and reactivity. While specific, in-depth thermodynamical stability studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, computational analyses of the parent compound, Benzaldehyde Thiosemicarbazone, offer a valuable framework for understanding the likely thermodynamical characteristics of its derivatives.

Theoretical studies on Benzaldehyde Thiosemicarbazone have utilized various semi-empirical and ab-initio methods to calculate its general thermodynamic parameters. These computational approaches are essential for predicting the stability of the molecular structure. The thermal stability of closely related compounds, such as Thiosemicarbazone of Benzaldehyde, has been experimentally investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which have shown these compounds to be thermally stable up to certain temperatures before decomposition. Such experimental data complements and validates the findings from computational models.

The primary goal of these computational thermodynamical studies is to determine the optimized geometry of the molecule at its lowest energy state and to calculate key thermodynamic quantities that describe its stability. These parameters are typically calculated at a standard temperature and pressure to allow for consistent comparisons.

Detailed Research Findings

Computational studies on thiosemicarbazones often involve the calculation of several key thermodynamic parameters to ascertain the stability of the compounds. The following data, while not specific to this compound, represents the types of thermodynamic properties that are typically determined in such theoretical investigations for related molecules. These values are fundamental in predicting the chemical behavior and stability of the compound.

Thermodynamic ParameterTypical Calculated Value (Arbitrary Units)Significance in Stability Analysis
Zero-point vibrational energyValue > 0The minimum vibrational energy a molecule possesses at 0 K. A fundamental component of the total internal energy.
Thermal energy (Etotal)Value > 0The sum of translational, rotational, and vibrational energies at a given temperature. Contributes to the overall enthalpy.
Enthalpy (H)Negative (for formation)Represents the total heat content of the system. A negative heat of formation indicates an exothermic and stable compound.
Entropy (S)Value > 0A measure of the randomness or disorder of a system. Higher entropy can contribute to the spontaneity of reactions.
Gibbs Free Energy (G)Negative (for formation)The ultimate indicator of thermodynamic stability and spontaneity of a process. A more negative value signifies greater stability.

Coordination Chemistry of 3 Methoxybenzaldehyde Thiosemicarbazone: Ligand Metal Interactions and Complexation

Ligand Properties and Coordination Modes

The coordination behavior of 3-Methoxybenzaldehyde (B106831) thiosemicarbazone is fundamentally governed by its electronic and structural characteristics, particularly the presence of nitrogen and sulfur donor atoms.

3-Methoxybenzaldehyde thiosemicarbazone is a quintessential N,S-donor ligand, a class of compounds that has garnered significant interest due to their ability to form stable complexes with a wide array of metal ions. nih.govnih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for versatile coordination with various transition metals. researchgate.net The coordination typically involves the sulfur atom of the thione group and the azomethine nitrogen atom. researchgate.netresearchgate.netuni.lu This dual-donor capability is a defining feature, influencing the electronic and structural properties of the resulting metal complexes. The ligand can exist in both neutral (thione) and deprotonated (thiolate) forms, which further diversifies its coordination possibilities. ias.ac.inrdd.edu.iq In its neutral form, it typically acts as a bidentate ligand, while in its deprotonated state, it can function as a monoanionic bidentate or even a tridentate ligand if other donor groups are available. nih.govias.ac.in

A key aspect of this compound's coordination chemistry is its capacity for multidentate chelation, leading to the formation of stable five-membered chelate rings with metal ions. researchgate.netrsc.org This chelation is a direct consequence of the spatial arrangement of the nitrogen and sulfur donor atoms. The ligand can coordinate to a metal center through the azomethine nitrogen and the thione/thiolate sulfur atom. researchgate.netuni.luresearchgate.net In many instances, particularly when the ligand is deprotonated, it acts as a bidentate N,S donor. rsc.org However, depending on the specific metal ion and the presence of other coordinating groups on the benzaldehyde (B42025) ring (such as a hydroxyl group), it can exhibit tridentate behavior. For example, with a hydroxyl group at the ortho position, the ligand can coordinate through the phenolic oxygen, azomethine nitrogen, and thione sulfur, forming a tridentate ONS donor set. nih.gov This versatility in chelation modes contributes to the formation of complexes with varied geometries and stabilities.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

A wide range of transition metal complexes of this compound and its derivatives have been synthesized and studied. These include complexes with:

Cobalt(II/III): Cobalt(III) complexes have been reported to feature a distorted octahedral geometry with the ligand acting as a tridentate ONS donor. nih.gov

Nickel(II): Nickel(II) complexes have been synthesized and characterized. researchgate.netjocpr.com

Copper(II): Copper(II) complexes are also known and have been investigated. jocpr.com

Zinc(II): Zinc(II) complexes have been prepared, often exhibiting tetrahedral or higher coordination geometries. researchgate.net

Palladium(II): Palladium(II) complexes have been synthesized, where the ligand typically coordinates as a monoanionic bidentate N,S donor. rsc.orgresearchgate.net

Rhenium(I): Rhenium(I) carbonyl complexes have been formed, with the thiosemicarbazone acting as a bidentate S,N ligand, leading to distorted octahedral geometries. researchgate.netuni.luresearchgate.netuni.luepa.gov Dimeric structures with Re-S-Re bridges are also observed. researchgate.net

Organotin(IV): A variety of organotin(IV) complexes have been synthesized, with the ligand coordinating in its deprotonated form through the phenoxide-O, azomethine-N, and thiolate-S atoms. ias.ac.inresearchgate.netbsmiab.org These complexes can exhibit five or six-coordinate geometries. ias.ac.inresearchgate.net

Iron(II/III): Iron(III) complexes have been synthesized and characterized. jchps.com

Manganese(II): While not explicitly detailed for the parent compound, thiosemicarbazone complexes with manganese are generally known.

Chromium(III): Chromium(III) complexes have been prepared and characterized. jchps.com

Lead(II): Lead(II) complexes with related thiosemicarbazones have been synthesized. researchgate.net

Vanadium(V): Vanadium(V) complexes have been studied, highlighting the versatility of this ligand. researchgate.net

The synthesis of these complexes often involves refluxing a solution of the ligand and the metal salt in a suitable solvent like ethanol (B145695) or methanol (B129727). jocpr.comjchps.com

The metal-to-ligand ratio in the complexes is determined through elemental analysis and various spectroscopic methods. jocpr.com Common stoichiometries found are 1:1 and 1:2 (metal:ligand). researchgate.netjchps.com For instance, in some cobalt(III) complexes, a 1:2 stoichiometry is observed, with two tridentate ligands coordinating to one metal center. nih.gov

The coordination geometry around the central metal ion is elucidated using single-crystal X-ray diffraction and spectroscopic data. The observed geometries are diverse and depend on the metal ion, its oxidation state, and the coordination mode of the ligand.

Octahedral: This geometry is common, especially for Co(III) and Re(I) complexes, where the ligand can act as a bidentate or tridentate chelator. nih.govresearchgate.netresearchgate.net

Distorted Trigonal Bipyramidal: This geometry has been proposed for some five-coordinate organotin(IV) complexes. ias.ac.in

Square Planar: This geometry is typical for Pd(II) complexes. rsc.org

Tetrahedral: This geometry can be adopted by some Co(II) and Zn(II) complexes. researchgate.net

Dodecahedral: A distorted dodecahedral arrangement has been observed for a Sn(IV) complex. nih.gov

Heptacoordinate: In the solid state, some organotin(IV) complexes can be polymeric and exhibit a seven-coordinate geometry. nih.gov

Spectroscopic techniques are indispensable for characterizing the metal-ligand bonding in these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. Key vibrational bands that are monitored include:

ν(C=N): The azomethine stretching frequency typically shifts upon coordination, indicating the involvement of the azomethine nitrogen in bonding. nih.govmdpi.com

ν(C=S): The thione stretching frequency often shifts to a lower wavenumber upon coordination, confirming the participation of the sulfur atom in the metal-ligand bond. nih.govresearchgate.netmdpi.com The disappearance of the ν(S-H) band in the free ligand's spectrum and the appearance of a new band at a lower frequency in the complex's spectrum indicates deprotonation and coordination of the thiolate sulfur. researchgate.net

ν(N-H): The stretching vibrations of the N-H groups can also provide insights into the coordination and deprotonation events. nih.gov

New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. researchgate.net

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Implication
ν(C=N)~1608 nih.govShiftedCoordination of azomethine nitrogen
ν(C=S)~738-779 nih.govresearchgate.netShifted to lower frequencyCoordination of thione/thiolate sulfur
ν(N-H)~3308 nih.govShifted or disappearsCoordination and/or deprotonation
M-N-PresentFormation of metal-nitrogen bond
M-S-PresentFormation of metal-sulfur bond

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes typically show shifts in the absorption bands compared to the free ligand, indicating complex formation. jchps.com Intraligand transitions and ligand-to-metal charge transfer (LMCT) bands are often observed. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and in the case of organotin complexes, ¹¹⁹Sn NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution.

¹H NMR: The chemical shifts of protons in the vicinity of the coordinating atoms, such as the azomethine proton and the N-H protons, are sensitive to coordination. nih.govnih.gov Deshielding of these protons upon complexation is often observed. nih.gov

¹³C NMR: The signals for the carbon atoms of the C=N and C=S groups are shifted upon coordination, providing further evidence of ligand binding. nih.gov

¹¹⁹Sn NMR: For organotin complexes, the ¹¹⁹Sn NMR chemical shift is highly informative about the coordination number and geometry of the tin atom. ias.ac.innih.gov

NucleusFree Ligand (ppm)Coordinated Ligand (ppm)Implication
¹H (azomethine)~8.17 nih.govShifted (often deshielded)Coordination of azomethine nitrogen
¹³C (C=N)VariesShiftedCoordination of azomethine nitrogen
¹³C (C=S)VariesShiftedCoordination of thione/thiolate sulfur
¹¹⁹Sn-Varies significantlyIndicates coordination number and geometry

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and V(V), EPR spectroscopy provides valuable information about the electronic structure and the environment of the metal ion. The g-values and hyperfine coupling constants can help to determine the coordination geometry and the nature of the metal-ligand bonding.

X-ray Diffraction Studies of Metal Coordination Complexes

X-ray diffraction crystallography is a pivotal technique for the definitive determination of the three-dimensional structure of metal complexes involving this compound and its derivatives. These studies provide unequivocal evidence of the ligand's coordination mode, the geometry of the metal center, and the precise bond lengths and angles within the complex.

While the crystal structure for a complex with the exact this compound is not extensively detailed in the provided sources, analysis of closely related structures, such as cobalt(III) complexes of 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, offers significant insight. In one such study, the Co(III) ion is coordinated by two monodeprotonated tridentate thiosemicarbazone ligands. nih.gov The coordination occurs through the phenoxo oxygen, the imine nitrogen, and the thione sulfur atoms. nih.gov This results in a moderately distorted octahedral geometry around the cobalt center, with an S₂N₂O₂ coordination sphere. nih.gov

In the solid state, the packing of these complexes is often influenced by extensive hydrogen bonding. Intermolecular N—H⋯O and O—H⋯O contacts can link the complex cations, counter-anions, and any solvent molecules of crystallization into a three-dimensional supramolecular network. nih.gov

For the free ligand, this compound, X-ray diffraction reveals a nearly planar molecule where the benzaldehyde ring and the thiosemicarbazone fragment are slightly twisted relative to each other. nih.gov The solid-state structure is stabilized by intermolecular N—H⋯S hydrogen bonds. nih.gov Comparing the structural data of the free ligand with that of its metal complexes provides direct evidence of the conformational changes that occur upon coordination.

Table 1: Selected Crystallographic Data for this compound and a Related Co(III) Complex

Parameter This compound (Ligand) nih.gov [Co(C₉H₁₀N₃O₂S)₂]₂S₂O₆·4C₃H₇NO·3CH₃OH (Complex) nih.gov
Formula C₉H₁₁N₃OS C₅₁H₈₀Co₂N₁₆O₂₁S₆
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
Coordination Geometry N/A Moderately distorted octahedral

| Coordination Sites | N/A | Phenoxo Oxygen, Imine Nitrogen, Thione Sulfur |

Electronic and Structural Modifications Upon Metal Coordination

The coordination of this compound to a metal center induces significant changes in its electronic distribution and geometric structure. These modifications are fundamental to the properties of the resulting complex and can be readily observed through spectroscopic analysis.

Thiosemicarbazones are a versatile class of ligands that typically coordinate to metal ions as bidentate chelators through the sulfur atom of the thione group and the nitrogen atom of the azomethine group (C=N). doi.orgresearchgate.netmdpi.com This chelation forms a stable five-membered ring. mdpi.com Depending on the reaction conditions and the metal ion, the ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated anion via its thiol tautomer. researchgate.net

The formation of coordinate bonds (M-S and M-N) alters the electronic environment of the ligand, leading to characteristic shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the ν(C=N) and ν(C=S) vibrations are observed. Upon complexation, the ν(C=N) band often shifts, indicating the involvement of the azomethine nitrogen in coordination. mdpi.com A more definitive marker is the shift of the ν(C=S) band to a lower frequency (wavenumber) in the complex's spectrum. mdpi.com This shift confirms the coordination of the sulfur atom to the metal, as the C=S bond order is reduced. Concurrently, new bands may appear in the far-IR region, which are attributed to the ν(M-N) and ν(M-S) stretching vibrations, providing direct evidence of complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons on or near the coordinating atoms experience a change in their chemical environment. The signal for the azomethine proton (–CH=N–) is typically shifted downfield (deshielded) in the spectrum of the complex compared to the free ligand. mdpi.com This deshielding effect is a direct consequence of the donation of electron density from the azomethine nitrogen to the metal center upon coordination. mdpi.com

Structurally, coordination leads to changes in bond lengths and angles. X-ray diffraction studies on related complexes have shown that the C=S bond length can be altered upon coordination. nih.gov For instance, in a Co(III) complex with a similar thiosemicarbazone, the C–S bond length was found to be 1.71 Å, differing slightly from the value in the neutral ligand. nih.gov This elongation is consistent with the reduction in bond order indicated by IR spectroscopy.

Table 2: Representative Spectroscopic Shifts Upon Metal Coordination of Thiosemicarbazones

Spectroscopic Technique Group Free Ligand (Typical Range) Coordinated Ligand (Typical Change) Reference
IR Spectroscopy ν(C=N) ~1536–1460 cm⁻¹ Shift upon coordination mdpi.com
ν(C=S) ~845 cm⁻¹ Shifts to lower wavenumber (~818–816 cm⁻¹) mdpi.com
¹H NMR Spectroscopy =N–NH ~8.97 ppm Deshielded (shifted downfield) mdpi.com

Biological Activity and Mechanistic Elucidation of 3 Methoxybenzaldehyde Thiosemicarbazone and Its Metal Complexes in Vitro Studies

In Vitro Anticancer Activity

The anticancer potential of 3-Methoxybenzaldehyde (B106831) thiosemicarbazone, also known as 3-MBTSc, and its metal complexes has been a key area of investigation. nih.govbiorxiv.org

Cytotoxicity Evaluation in Cancer Cell Lines

Studies have demonstrated the cytotoxic effects of 3-Methoxybenzaldehyde thiosemicarbazone against various cancer cell lines. nih.govbiorxiv.org Notably, it has shown the ability to inhibit the growth of MCF-7 human breast cancer cells, B16-F0 melanoma cells, and Ehrlich Ascites Carcinoma (EAC) cell lines. nih.govbiorxiv.org An MTT assay revealed that 3-MBTSc inhibits 50.42% and 50.31% of cell growth in B16-F0 and EAC cell lines, respectively. nih.govaalto.fi In another study focusing on MCF-7 cells, 3-MBTSc demonstrated a significant, dose-dependent growth inhibition. biorxiv.org At a concentration of 5 µg/ml, it inhibited almost 33% of tumor cell growth, which increased to 36.5% at 20 µg/ml. biorxiv.org

The introduction of metal ions, such as copper(II), to thiosemicarbazone ligands can significantly enhance their cytotoxic activity. unipr.it Copper(II) complexes of thiosemicarbazones have shown notable in vitro antitumor activity, with some reaching IC50 values in the nanomolar range. unipr.it For instance, copper(II) complexes with a 2-hydroxy-3-methoxyphenyl group were generally more cytotoxic than those with a 2,3-dihydroxyphenyl group. unipr.it These metal complexes have demonstrated effectiveness against a panel of cell lines including colon carcinoma (HCT-15, LoVo), melanoma (A375), pancreatic adenocarcinoma (BxPC3, PSN1), thyroid carcinoma (BCPAP), and ovarian carcinoma (2008). unipr.it

Half-Maximal Inhibitory Concentration (IC50) Profiling

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for 3-MBTSc have been determined across different cancer cell lines.

For 3-MBTSc, the IC50 values were found to be:

Analytical Applications of 3 Methoxybenzaldehyde Thiosemicarbazone

Development as a Chromogenic Organic Reagent for Metal Ion Determination

2-Hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone (HMBATSC) has emerged as a noteworthy chromogenic organic reagent for the spectrophotometric determination of various metal ions. ymerdigital.comresearchgate.net Thiosemicarbazones, as a class of compounds, are recognized for their ability to act as chelating ligands due to the presence of sulfur and nitrogen donor atoms. ymerdigital.comresearchgate.netnih.gov This structural feature allows them to form stable and intensely colored complexes with transition metals, which is a fundamental requirement for a chromogenic reagent in spectrophotometry. ymerdigital.com

The development of HMBATSC as an analytical reagent stems from its specific reactivity with metal ions to form soluble, colored species. tandfonline.comresearchgate.netresearchgate.net For instance, it reacts with palladium(II) to form a yellowish-green complex, with nickel(II) to create a yellow-colored complex, and with cobalt(II) to yield a brown-colored complex. researchgate.nettandfonline.comscispace.com These reactions are typically rapid and occur under specific pH conditions, allowing for a degree of selectivity. scispace.com The synthesis of HMBATSC itself is a straightforward process, often involving the reflux of 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide (B42300) in a solvent like methanol (B129727), resulting in light yellowish-green crystals. scispace.comscispace.com The resulting reagent is then dissolved in a suitable solvent, such as dimethylformamide (DMF), for use in analytical procedures. researchgate.netscispace.com The stability of the complexes formed and the significant difference in the absorption spectra between the reagent and the metal-reagent complex are key factors that have led to its successful application in trace metal analysis. scispace.comscispace.com

Spectrophotometric Methods for Trace Metal Analysis

HMBATSC is extensively utilized in spectrophotometric methods for the quantitative determination of trace amounts of metal ions such as Cobalt(II), Nickel(II), Vanadium(V), and Indium(III). ymerdigital.comtandfonline.comresearchgate.netjocpr.com These methods are valued for their simplicity, sensitivity, and cost-effectiveness compared to other analytical techniques. jocpr.com The formation of distinctively colored complexes with these metal ions at specific pH values forms the basis of these analytical methods. tandfonline.comresearchgate.net

Direct Spectrophotometry

Direct spectrophotometry using HMBATSC involves the measurement of light absorbance of the colored metal-HMBATSC complex at a specific wavelength. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample, a relationship described by Beer's law. scispace.comscispace.com

This method has been successfully applied to the determination of individual metal ions. For example, a sensitive spectrophotometric method for cobalt(II) was developed based on the brown-colored complex it forms with HMBATSC at a pH of 6.0, with a maximum absorbance at 390 nm. scispace.com Similarly, nickel(II) forms a yellow-colored 1:1 complex with HMBATSC at a pH of 6.0, which is measured at 410 nm. scispace.com This method for nickel has been applied to diverse samples, including aluminum-based steels, drinking water, and plant materials. scispace.com For the determination of Indium(III), it forms a green-colored complex at pH 6 with a maximum absorbance at 430 nm. ymerdigital.com

The key analytical parameters for the direct spectrophotometric determination of various metal ions using HMBATSC are summarized in the table below.

Metal IonColor of ComplexpHλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Stoichiometry (Metal:Ligand)
Cobalt(II) Brown6.03902.74 x 10⁴0.059 - 2.3571:2
Nickel(II) Yellow4.0 - 8.04102.05 x 10⁴0.058 - 2.3471:1
Vanadium(IV) Yellowish-Green4.0 - 7.03952.49 x 10⁴0.152 - 1.520Not Specified
Indium(III) Green6.0430Not SpecifiedNot SpecifiedNot Specified
Palladium(II) Yellowish-Green1.0 - 7.03802.198 x 10⁴0.426 - 4.2572:3

Table based on data from references: ymerdigital.comresearchgate.netscispace.comscispace.comresearchgate.net

Second Order Derivative Spectrophotometry

A significant challenge in direct spectrophotometry is the analysis of mixtures where the absorption spectra of different metal complexes overlap. tandfonline.com Second-order derivative spectrophotometry is an advanced technique that helps to resolve this issue. By calculating the second derivative of the absorbance spectrum, overlapping bands can be separated, allowing for the simultaneous determination of multiple metal ions in the same solution without prior separation steps. tandfonline.comresearchgate.nettandfonline.com

This technique has been effectively applied using HMBATSC for the simultaneous analysis of Co(II), Ni(II), and V(V). tandfonline.comresearchgate.net At a pH of 6.0, these three ions form colored complexes with HMBATSC. tandfonline.comresearchgate.net While their direct absorption spectra overlap, their second derivative spectra exhibit distinct zero-crossing points and maxima at different wavelengths. tandfonline.comresearchgate.net The derivative amplitude at a specific wavelength is proportional to the concentration of the corresponding metal ion. By measuring the second derivative amplitudes at 460 nm for Co(II), 450 nm for Ni(II), and 430 nm for V(V), the concentration of each metal can be determined simultaneously. tandfonline.comresearchgate.net This method has also been developed for the simultaneous determination of Ni(II) and V(V) by measuring derivative amplitudes at 409.5 nm and 432 nm, respectively. researchgate.net A similar approach has been used for the simultaneous determination of Indium(III) and Iron(II). jocpr.com

The specifics of the second-order derivative spectrophotometric methods are detailed in the table below.

Metal Ions DeterminedpHWavelengths for Measurement (nm)Concentration Range (µg/mL)
Co(II), Ni(II), V(V) 6.0Co(II): 460, Ni(II): 450, V(V): 430Co(II): 0.059–3.535, Ni(II): 0.058–3.425, V(V): 0.051–4.074
Ni(II), V(V) ~6.0Ni(II): 409.5, V(V): 432Ni(II): 0.058-2.186, V(V): 0.051-4.074
Pd(II) 1.0 - 7.0Not SpecifiedNot Specified
In(III), Fe(II) 6.0Not SpecifiedNot Specified

Table based on data from references: researchgate.nettandfonline.comresearchgate.netresearchgate.netjocpr.comtandfonline.com

Future Research Directions and Perspectives

Rational Design and Synthesis of Novel Derivatives with Enhanced Biological Profiles

The inherent biological activity of 3-Methoxybenzaldehyde (B106831) thiosemicarbazone provides a solid foundation for the rational design of new analogues with improved pharmacological properties. Future synthetic strategies will likely concentrate on modifying the core structure to optimize factors such as potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the strategic hybridization of the 3-Methoxybenzaldehyde thiosemicarbazone moiety with other known pharmacophores. For instance, the incorporation of heterocyclic rings or other biologically active scaffolds could lead to derivatives with novel mechanisms of action or the ability to overcome drug resistance. nih.gov The synthesis of derivatives by condensing various aldehydes or ketones with thiosemicarbazide (B42300) has been a common and effective strategy to generate a library of compounds for biological screening. nih.gov

Key areas for structural modification include:

Substitution on the Benzene (B151609) Ring: Introducing different functional groups (e.g., halogens, nitro groups, or additional alkoxy groups) on the phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Modification of the Thiosemicarbazone Moiety: Alterations to the thiosemicarbazone side chain, such as N-substitution, can impact the compound's lipophilicity, chelation properties, and metabolic stability. Studies on derivatives like hecogenin (B1673031) thiosemicarbazones have shown that such modifications can lead to potent anti-proliferative and anti-metastatic activities. nih.gov

Creation of Hybrid Molecules: Designing molecules that combine the thiosemicarbazone structure with other anticancer agents or targeting ligands could result in synergistic effects or targeted drug delivery. For example, creating quinazoline (B50416) derivatives of thiosemicarbazone has been explored as a strategy to inhibit specific targets like VEGFR2. mdpi.com

The overarching goal of these synthetic endeavors is to produce a new generation of this compound derivatives with superior therapeutic indices.

Advanced Mechanistic Elucidation of Biological Actions

While preliminary studies have indicated the potential of this compound in areas such as cancer therapy, a comprehensive understanding of its mechanism of action at the molecular level is still developing. Future research must employ advanced techniques to unravel the intricate details of how this compound exerts its biological effects.

A critical area of investigation is the identification and validation of its direct molecular targets. Thiosemicarbazones are well-known for their ability to chelate metal ions, which is often linked to the inhibition of metalloenzymes crucial for disease progression, such as ribonucleotide reductase. ijper.org Some studies suggest that the biological activity of thiosemicarbazones is a function of the parent aldehyde or ketone, indicating that the entire molecular structure contributes to the effect. nih.gov

Future mechanistic studies should focus on:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that this compound interacts with.

Signaling Pathway Analysis: Investigating the downstream effects of target engagement, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some metal complexes of thiosemicarbazones have been shown to induce apoptosis in cancer cells. nih.gov

Mechanism of Inhibition: For enzyme inhibitors, detailed kinetic studies and structural biology approaches (X-ray crystallography, NMR) can reveal the precise mode of inhibition (e.g., competitive, non-competitive, or covalent). Studies on similar compounds have explored their mechanism as covalent inhibitors of enzymes like cruzain. nih.gov

Role of Oxidative Stress: Investigating whether the compound induces the formation of reactive oxygen species (ROS), a mechanistic pathway suggested for some related thiosemicarbazone complexes. researchgate.net

A thorough elucidation of its biological actions will be instrumental in guiding the rational design of more effective derivatives and identifying potential biomarkers for patient selection in future clinical trials.

Exploration of New Coordination Complexes for Targeted Applications

Thiosemicarbazones are recognized as exceptional ligands due to the presence of nitrogen and sulfur donor atoms, enabling them to form stable complexes with a wide array of transition metal ions. nih.govnih.gov The coordination of this compound to metal centers can dramatically alter its biological properties, often leading to a significant enhancement of its therapeutic activity. nih.gov

Future research in this domain should explore the synthesis and characterization of novel metal complexes of this compound with various metals such as copper, nickel, cobalt, and palladium. researchgate.netrsc.org The choice of the metal ion is crucial, as it influences the geometry, stability, and reactivity of the resulting complex. nih.gov

Key objectives for the exploration of new coordination complexes include:

Synthesis of Diverse Complexes: Systematically synthesizing complexes with different metals (e.g., Cu(II), Ni(II), Co(II), Pd(II)) and characterizing their structural and electronic properties. researchgate.netrsc.org

Targeted Delivery: Designing metal complexes with ligands that can target specific tissues or cellular compartments. For example, attaching the complex to a tumor-targeting peptide or antibody.

Catalytic Applications: Exploring the potential of these metal complexes as catalysts in organic synthesis, such as in C-C and C-N coupling reactions, as has been demonstrated for palladium complexes of benzaldehyde (B42025) thiosemicarbazones. rsc.org

Enhanced Biological Activity: Evaluating the biological activity of the synthesized complexes against a range of targets, including cancer cell lines and pathogenic microbes. It has been noted that metal complexes can exhibit enhanced antimicrobial or anticancer properties compared to the free ligand. nih.govijcmas.com

The versatility of this compound as a ligand opens up a vast chemical space for the development of innovative metallodrugs with tailored applications.

Integration of Experimental and Computational Approaches for Drug Discovery

The synergy between experimental research and computational modeling has become a cornerstone of modern drug discovery. For this compound, integrating these approaches will be essential for accelerating the development of new and improved therapeutic agents.

Computational tools can provide valuable insights at various stages of the drug discovery pipeline, from initial hit identification to lead optimization. nih.gov Molecular docking and dynamics simulations can be used to predict the binding modes of this compound and its derivatives to their biological targets, helping to explain their structure-activity relationships (SAR). researchgate.netnih.gov

Future research should leverage a multi-faceted approach that combines:

In Silico Screening: Using computational libraries of virtual compounds to identify novel derivatives of this compound with high predicted affinity and selectivity for a specific target.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Utilizing advanced simulation techniques like QM/MM to study reaction mechanisms, such as the covalent modification of an enzyme target by the thiosemicarbazone. nih.gov

DFT Studies: Applying Density Functional Theory (DFT) to understand the electronic structure and reactivity of the compound and its metal complexes, which can aid in the design of new catalysts and therapeutic agents. researchgate.netresearchgate.net

By closely integrating these computational methods with experimental validation, researchers can streamline the drug discovery process, reducing the time and cost associated with bringing a new drug to market. This integrated approach will be pivotal in realizing the full therapeutic potential of this compound.

Q & A

Q. What are the standard protocols for synthesizing 3-Methoxybenzaldehyde thiosemicarbazone, and how is purity confirmed?

The compound is synthesized via condensation of 3-methoxybenzaldehyde with thiosemicarbazide in ethanol under reflux, typically catalyzed by hydrochloric acid. Purity is confirmed using thin-layer chromatography (TLC) and melting point analysis. Structural validation employs FT-IR (to detect ν(N-H) and ν(C=S) bands) and NMR spectroscopy (e.g., aromatic protons at 7.3–7.8 ppm and HC=N protons at ~4.2 ppm) .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) reveals a twisted conformation between the benzylidene ring and thiosemicarbazone fragment (dihedral angle: 14.1°). Intramolecular N–H⋯N hydrogen bonding and intermolecular N–H⋯S interactions stabilize the 3D network. SC-XRD parameters include an R factor of 0.041 and data-to-parameter ratio of 14.5 .

Q. What basic cytotoxicity assays are used to evaluate its anticancer potential?

The MTT assay is standard for measuring IC50 values. For example, against MCF-7 breast cancer cells, this compound shows an IC50 of 2.743 µg/ml, with selectivity confirmed via parallel testing on normal MCF-10 cells . Dose-response curves and comparative analysis with substituent analogs (e.g., 4-nitro derivatives) are critical for preliminary activity assessment.

Advanced Research Questions

Q. How do substituent position and electronic effects influence its biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH3) enhance anticancer activity compared to electron-withdrawing groups (e.g., -NO2). Computational modeling (e.g., DFT) correlates substituent effects with charge distribution on the thiosemicarbazone backbone, affecting metal chelation and cellular uptake .

Q. What advanced techniques resolve contradictions in crystallographic data for thiosemicarbazone derivatives?

High-resolution SC-XRD combined with SHELXL refinement addresses challenges like twinning or disorder. For example, SHELX’s robust handling of high-resolution data (e.g., mean C–C bond length accuracy: 0.003 Å) enables precise modeling of weak hydrogen bonds and torsional angles .

Q. How can in silico methods optimize its pharmacokinetic profile?

SwissADME and pkCSM predict ADMET properties, such as bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. Molecular docking identifies potential targets (e.g., ribonucleotide reductase), while QSPR models guide structural modifications to improve metabolic stability .

Q. What mechanistic insights explain its metal-chelating behavior and enhanced bioactivity?

Spectroscopic (UV-Vis, EPR) and potentiometric titration studies confirm its bidentate (N,S) or tridentate (N,N,S) coordination with transition metals (e.g., Cu(II), Pd(II)). Metal complexes often exhibit lower IC50 values due to redox cycling (e.g., Fenton-like reactions) or DNA intercalation .

Q. How do conformational dynamics impact its semiconductor or material science applications?

Thermogravimetric analysis (TGA) and electrical conductivity measurements reveal that intramolecular hydrogen bonding and π-stacking influence thermal stability (decomposition stages: 2–4) and charge transport. DFT simulations correlate conformationally diverse states (e.g., enol-keto tautomerism) with bandgap modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.